molecular formula C23H30N2O6 B4076170 Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine

Cat. No.: B4076170
M. Wt: 430.5 g/mol
InChI Key: HGJHFVRNVSWOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water . The piperazine derivative, 1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine, is a compound that features a piperazine ring substituted with a butyl chain linked to a phenylmethoxyphenoxy group. This combination results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine typically involves multiple steps. The piperazine derivative can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The oxalic acid component can be introduced through esterification or amidation reactions, where oxalic acid reacts with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of the piperazine derivative, followed by its reaction with oxalic acid or its derivatives in the presence of suitable catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylmethoxyphenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The phenylmethoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets, while the oxalic acid component can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and oxalic acid esters or amides. Examples include:

  • 1-[4-(4-methoxyphenoxy)butyl]piperazine
  • 1-[4-(4-phenylphenoxy)butyl]piperazine
  • Oxalic acid diethyl ester

Uniqueness

Oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

oxalic acid;1-[4-(4-phenylmethoxyphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.C2H2O4/c1-2-6-19(7-3-1)18-25-21-10-8-20(9-11-21)24-17-5-4-14-23-15-12-22-13-16-23;3-1(4)2(5)6/h1-3,6-11,22H,4-5,12-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJHFVRNVSWOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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